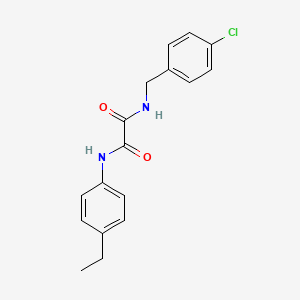![molecular formula C16H14FNO2 B4980927 4-(2-fluorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980927.png)
4-(2-fluorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, commonly known as FUT-175, is a potent and selective inhibitor of serine proteases. It has been widely used in scientific research for its ability to inhibit the activity of several serine proteases including thrombin, trypsin, and chymotrypsin. FUT-175 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
FUT-175 inhibits the activity of serine proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing its substrate. FUT-175 is a reversible inhibitor, and the inhibition can be reversed by the addition of excess substrate or by denaturation of the enzyme.
Biochemical and Physiological Effects
FUT-175 has been shown to have several biochemical and physiological effects. It inhibits blood coagulation by inhibiting the activity of thrombin, which is a serine protease involved in the conversion of fibrinogen to fibrin. FUT-175 also inhibits fibrinolysis by inhibiting the activity of plasmin, which is a serine protease involved in the degradation of fibrin. In addition, FUT-175 has been shown to inhibit the activity of several other serine proteases including trypsin and chymotrypsin.
实验室实验的优点和局限性
FUT-175 has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a useful tool for studying the role of serine proteases in various biological processes. FUT-175 is also a reversible inhibitor, which allows for the study of the kinetics of enzyme inhibition. However, FUT-175 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its penetration into cells and tissues. In addition, FUT-175 may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of FUT-175. One direction is the development of more potent and selective inhibitors of serine proteases. Another direction is the study of the role of serine proteases in cancer and other diseases. FUT-175 has been shown to inhibit the activity of several serine proteases that are overexpressed in cancer cells, and further studies may reveal new targets for cancer therapy. In addition, the study of the off-target effects of FUT-175 on other enzymes may lead to the discovery of new biological pathways and targets for drug development.
合成方法
FUT-175 can be synthesized using various methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 1,5-cyclooctadiene in the presence of a palladium catalyst to form 4-(2-fluorophenyl)cycloocta-1,5-diene. This intermediate is then reacted with 1,3-cyclohexadiene in the presence of a rhodium catalyst to form FUT-175. Another method involves the reaction of 4-(2-fluorophenyl)-3-buten-2-one with cyclohexylamine in the presence of sodium methoxide to form FUT-175.
科学研究应用
FUT-175 has been extensively used in scientific research for its ability to inhibit the activity of several serine proteases. It has been used in studies related to blood coagulation, fibrinolysis, and thrombosis. FUT-175 has also been used in cancer research as several serine proteases are overexpressed in cancer cells. In addition, FUT-175 has been used in studies related to inflammation, autoimmune diseases, and infectious diseases.
属性
IUPAC Name |
4-(2-fluorophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-11-3-1-2-4-12(11)18-15(19)13-9-5-6-10(8-7-9)14(13)16(18)20/h1-6,9-10,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNSCPKVVKJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4980848.png)
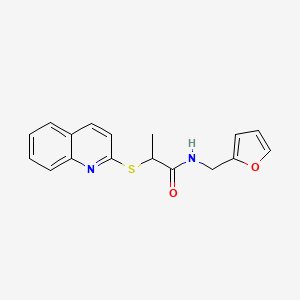
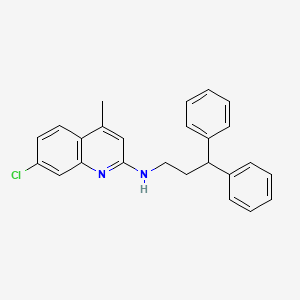
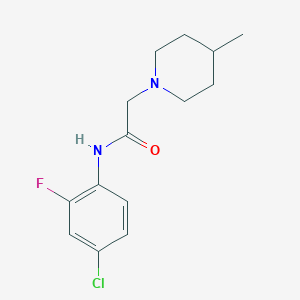
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
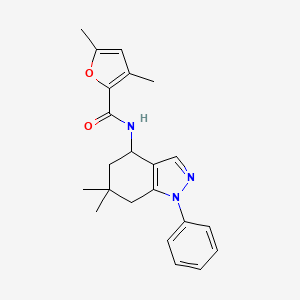
![1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine](/img/structure/B4980913.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-butyl-1-piperidinecarboxamide](/img/structure/B4980914.png)

